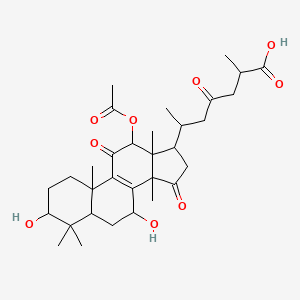

12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid

概要

説明

12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid, also known as Ganoderic acid α, is a bioactive natural product . It is a cytotoxic triterpenoid isolated from the Ganoderma lucidum fruiting body .

Molecular Structure Analysis

The molecular formula of 12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid is C32H44O9 . Its average mass is 572.686 Da and its monoisotopic mass is 572.298523 Da .Chemical Reactions Analysis

The specific chemical reactions involving 12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid are not detailed in the search results. As a natural product, it is likely involved in various biochemical reactions within the Ganoderma lucidum fungus .科学的研究の応用

Pharmacological Activities

Ganoderic acids (GA) are one of the important secondary metabolites acquired from Ganoderma lucidum (G. lucidum) with a wide range of pharmacological activities . They are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway .

Therapeutic Effects

Ganoderic acids have therapeutic effects on human ailments . They serve as a valuable resource for the development of new drugs .

Anti-Tumor and Anti-MDR Chemotherapy

The use of GA-R in vitro resulted in a restoration response of the KB-A-1/Dox cells to the anti-tumor drug doxorubicin by stimulating the drug accumulation within the cells . The findings show that the ganoderma triterpene may be good candidates for anti-tumor and anti MDR chemotherapy .

Immunomodulatory Proteins

The existing research has suggested that the immunomodulatory proteins of Ganoderma may provide new insight for the development of immunotherapy .

Cytokine Production

It increases the production of cytokines, e.g., interleukins, tumor necrosis factor α (TNFα), interferon (IFN), and nitric oxide (NO) .

Biosynthesis and Hyperproduction

The elucidation of GA biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .

Safety and Hazards

将来の方向性

作用機序

- One of its key targets is the mevalonate pathway , which plays a crucial role in terpenoid biosynthesis. GA-K inhibits specific enzymes within this pathway, affecting downstream metabolite production .

- By disrupting the mevalonate pathway, GA-K reduces the availability of isoprenoid intermediates, affecting downstream processes like protein prenylation and cell signaling .

Target of Action

Mode of Action

Result of Action

特性

IUPAC Name |

6-(12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19-22,27,35-36H,9-14H2,1-8H3,(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHYQHPDUCRLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316799 | |

| Record name | Ganoderic acid K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ganoderic acid K | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid | |

CAS RN |

104700-95-0 | |

| Record name | Ganoderic acid K | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ganoderic acid K | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Ganoderic Acid K?

A1: Ganoderic Acid K, also known as 12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid, is a triterpene isolated from the fruiting bodies of Ganoderma lucidum. [] While the provided abstracts do not explicitly mention its molecular weight or spectroscopic data, its structure suggests it belongs to the lanostane-type triterpenoid family.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。